4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride
Description
4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a cyano group and a diethylaminoethyl substituent, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-3-26(4-2)9-10-27(22(28)17-7-5-16(15-24)6-8-17)23-25-18-13-19-20(14-21(18)31-23)30-12-11-29-19;/h5-8,13-14H,3-4,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUQRIVDUKQDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the cyano group, and the attachment of the diethylaminoethyl group. Common reagents used in these reactions include various amines, cyanides, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial strains. Research indicates:
- Antibacterial Effects : Compounds with benzothiazole moieties have shown activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 50 µg/mL .
- Antifungal and Antiprotozoal Activity : Related compounds have demonstrated antifungal and antiprotozoal effects in vitro, suggesting a broad spectrum of antimicrobial activity .
Antitumor Activity
The antitumor potential of this compound has been investigated through various studies:
- Cell Proliferation Inhibition : Benzamide derivatives similar to this compound have been shown to inhibit cell proliferation in multiple cancer cell lines. Certain derivatives reduced the viability of cancer cells significantly in both two-dimensional and three-dimensional culture systems .
- Mechanistic Insights : The mechanism may involve binding to DNA and interfering with key cellular signaling pathways essential for tumor growth. Some studies suggest that these compounds can bind to DNA in the minor groove, leading to cytotoxic effects on rapidly dividing cells .
Enzyme Inhibition Potential
The structure of the compound indicates potential for inhibiting specific enzymes:
- Urease Inhibition : Modifications akin to those present in this compound could result in effective urease inhibitors. Urease plays a critical role in microbial pathogenesis, making its inhibition a target for antimicrobial therapies .
- Kinase Inhibition : Research has indicated that benzamide derivatives can inhibit specific kinases involved in cancer progression, suggesting applications in cancer therapy .
Antimicrobial Efficacy
A study evaluated the antibacterial effects of various benzothiazole derivatives against clinical isolates. The results indicated that modifications at the N-aryl amide group significantly enhanced antimicrobial potency .
Antitumor Activity Assessment
A series of synthesized benzothiazole compounds were tested against multiple cancer cell lines. Results showed that compounds with similar structural features exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines .
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride include other benzamide derivatives with different substituents. These compounds may share similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-cyano-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide; hydrochloride is a synthetic organic molecule with potential applications in pharmacology due to its unique structural features. Its molecular formula is , and it has a molecular weight of 473.0 g/mol . This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Pharmacological Properties
The biological activity of the compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that related compounds in the same class have demonstrated antibacterial properties against Gram-positive bacteria and yeast. For instance, a complex derived from 4-amino-N-[2-(diethylamino)ethyl]benzamide exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative bacteria like Escherichia coli .
- Cytotoxic Effects : The compound's structural components suggest potential cytotoxic effects against cancer cell lines. The presence of the dioxin and benzothiazole moieties may enhance its interaction with cellular targets involved in proliferation and apoptosis.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on similar compounds include:
- Receptor Interactions : The diethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing cholinergic signaling pathways. This could lead to effects on muscle contraction and neurotransmission .
- Ion-Associate Complex Formation : The formation of ion-associate complexes with other bioactive molecules can enhance solubility and bioavailability, thereby improving therapeutic efficacy .
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of a related complex involving 4-amino-N-[2-(diethylamino)ethyl]benzamide showed promising results:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 µg/mL |
| Bacillus subtilis | 18 | 60 µg/mL |
| Escherichia coli | 10 | 100 µg/mL |
| Pseudomonas aeruginosa | 9 | 120 µg/mL |
These results indicate that while the compound shows good activity against certain Gram-positive bacteria, its efficacy against Gram-negative strains is notably lower .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its derivatives. Techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry have been employed to confirm the structural integrity and purity of synthesized compounds .
Moreover, computational studies using density functional theory (DFT) have provided insights into the electronic characteristics of these compounds, aiding in understanding their reactivity and interaction profiles .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of benzothiazole precursors, amide coupling, and salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency for amide bond formation .
- Temperature control : Maintain 0–5°C during diazomethane intermediate generation to avoid side reactions .
- Purification : Use column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dihydrodioxino group at δ 4.2–4.5 ppm) and salt formation (HCl counterion) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 510.18) and detect impurities like unreacted cyano precursors .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Method standardization : Use the same solvent system (e.g., PBS pH 7.4 for aqueous solubility) and equilibration time (24 hr) .
- Control for hygroscopicity : Store the hydrochloride salt in a desiccator to prevent moisture absorption, which alters solubility .
Advanced Research Questions
Q. What computational strategies are recommended for predicting this compound’s biological targets and pharmacokinetics?
- Molecular docking : Use AutoDock Vina with homology models of benzothiazole-binding enzymes (e.g., kinase inhibitors) to predict binding affinities .
- ADME prediction : SwissADME or ADMETLab 2.0 can estimate blood-brain barrier penetration (logBB > 0.3) and CYP450 inhibition risks .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Scaffold modifications : Synthesize analogs with variations in the diethylaminoethyl chain (e.g., replacing ethyl with cyclopropyl) and test for cytotoxicity (IC₅₀ via MTT assay) .
- Dual-parameter optimization : Apply Design of Experiments (DoE) to balance lipophilicity (logP) and solubility (e.g., Pareto front analysis) .
Q. What protocols mitigate interference from this compound’s fluorescence in cell-based assays?
- Fluorescence quenching : Add 0.1% w/v sodium dithionite to cell lysates to suppress autofluorescence from the benzothiazole core .
- Alternative detection methods : Use luminescence-based assays (e.g., CellTiter-Glo) for viability measurements .
Q. How can contradictory in vitro vs. in vivo efficacy data be reconciled?
- Metabolite profiling : Perform LC-MS/MS on plasma samples to identify active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo activity .
- Protein binding assays : Measure free drug concentration using equilibrium dialysis to account for serum albumin binding .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis while minimizing impurities?
- Flow chemistry : Implement continuous flow reactors for diazomethane generation, reducing batch-to-batch variability and hazardous intermediates .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect and correct deviations in real time .
Q. How can researchers validate the hydrochloride salt’s stoichiometry and crystallinity?
- X-ray crystallography : Solve the crystal structure to confirm HCl coordination and lattice packing .
- Karl Fischer titration : Quantify water content (<0.5% w/w) to ensure salt stability during storage .
Q. What statistical approaches are suitable for analyzing dose-response data with non-linear kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
